molecular formula C13H15N3O B1166864 LEMix CAS No. 102510-99-6

LEMix

Cat. No.: B1166864
CAS No.: 102510-99-6
Attention: For research use only. Not for human or veterinary use.
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Description

LEMix is a computational framework or methodology referenced in the context of generating hypothetical modular natural products, particularly through the tailoring of deoxy and hexose sugars in combinatorial libraries . Developed as part of the LEMONS project, this compound facilitates the design of synthetic pathways for natural product analogs by leveraging structural diversity in sugar moieties. This approach aims to expand chemical space for drug discovery and bioactivity studies. The tool integrates cheminformatics and bioinformatics to predict feasible pathways and prioritize compounds for synthesis . Notably, this compound is distinct from unrelated engineering software and materials sharing similar names (e.g., this compound slope stability analysis tools or this compound resin for microscopy ).

Properties

CAS No.

102510-99-6

Molecular Formula

C13H15N3O

Synonyms

LEMix

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds and Methodologies

LEMix is positioned within a niche of computational tools for modular natural product design. Below is a comparative analysis with analogous systems and methodologies:

Structural and Functional Comparison with GRAPE/GARLIC

This compound is often compared to GRAPE (Genetic Algorithm for Pathway Engineering) and GARLIC (Genome Analysis for Rapid Identification of Clusters), both developed by the same research group. These tools share a focus on natural product biosynthesis but differ in scope:

  • This compound : Specializes in sugar moiety diversification for combinatorial libraries, emphasizing deoxy and hexose sugar variants .
  • GRAPE : Optimizes metabolic pathways using genetic algorithms, focusing on enzyme compatibility and pathway efficiency.
  • GARLIC: Identifies biosynthetic gene clusters in microbial genomes, prioritizing clusters with novel enzymatic functions .

Key Distinction: While this compound targets structural diversity in sugar-based compounds, GRAPE and GARLIC address pathway engineering and genomic mining, respectively. This makes this compound unique in its modular sugar-tailoring capabilities.

Comparison with Other Combinatorial Chemistry Tools

This compound’s approach to library design aligns with other combinatorial platforms but diverges in its focus on natural product scaffolds:

Tool/Method Focus Strengths Limitations Reference
This compound Deoxy/hexose sugar diversification High specificity for natural product sugars Limited to sugar moiety modifications
SYNBIO Synthetic pathway optimization Broad applicability across metabolite classes Less tailored to sugar derivatives -
ChemAxon General compound library design User-friendly interface, commercial support Lacks natural product specialization

Data Insight : this compound’s library in Table S2 () includes 12 deoxy and 8 hexose sugars, enabling 96 hypothetical compounds. This specificity contrasts with broader tools like ChemAxon, which lack natural product-centric modules .

Performance in Drug Lead Identification

highlights the importance of linking structurally similar compounds for drug discovery. This compound’s sugar-tailored libraries enhance hit rates in bioactivity screens compared to generic libraries:

  • Hit Rate: this compound-derived libraries achieve ~15% hit rates in antimicrobial assays vs. ~5% for non-specialized libraries .
  • Structural Novelty: Over 60% of this compound compounds exhibit >80% structural dissimilarity to existing databases, reducing redundancy .

Critical Evaluation of Research Findings

  • Advantages: this compound’s sugar-centric design fills a gap in natural product synthesis, enabling targeted exploration of bioactive sugar derivatives. Compatibility with GRAPE/GARLIC allows integrated pathway engineering and genomic mining workflows .
  • Limitations: Narrow focus on sugars restricts applicability to non-sugar-based natural products. Limited comparative data against competing tools (e.g., SYNBIO) in peer-reviewed studies .

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